molecular formula C39H40ClN7O6S B13866797 VCL-B (Venetoclax Impurity B)

VCL-B (Venetoclax Impurity B)

Cat. No.: B13866797
M. Wt: 770.3 g/mol
InChI Key: SWKOYTNFSYQAKH-UHFFFAOYSA-N
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Description

. The presence of impurities like VCL-B is critical in the pharmaceutical industry as they can affect the safety and efficacy of the drug.

Preparation Methods

Synthetic Routes and Reaction Conditions

VCL-B is typically synthesized during the oxidative stress degradation of Venetoclax. One common method involves the oxidation of Venetoclax using meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane . The reaction conditions include maintaining the reaction mixture at room temperature and monitoring the progress using high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the synthesis of VCL-B involves similar oxidative conditions but on a larger scale. The process includes the use of large-scale reactors and continuous monitoring to ensure the purity and yield of the impurity. The isolation and purification of VCL-B are achieved using preparative liquid chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

VCL-B undergoes several types of chemical reactions, including:

    Oxidation: The primary reaction leading to the formation of VCL-B from Venetoclax.

    Reduction: Although less common, VCL-B can undergo reduction under specific conditions.

    Substitution: VCL-B can participate in nucleophilic substitution reactions, particularly involving the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced forms of VCL-B, as well as substituted derivatives depending on the nucleophile used .

Mechanism of Action

The mechanism of action of VCL-B is closely related to its parent compound, Venetoclax. Venetoclax inhibits the BCL-2 protein, which plays a crucial role in regulating apoptosis (programmed cell death). By binding to BCL-2, Venetoclax and its impurities, including VCL-B, promote the release of pro-apoptotic proteins, leading to the activation of caspases and subsequent cell death . This mechanism is particularly effective in cancer cells that overexpress BCL-2, making them resistant to apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of VCL-B

VCL-B is unique due to its specific formation pathway and its structural characteristics. Unlike other impurities, VCL-B is formed directly through the oxidation of Venetoclax and retains the core structure of the parent compound. This makes it a valuable reference standard for studying the oxidative degradation of Venetoclax and for ensuring the quality of the drug during manufacturing .

Properties

Molecular Formula

C39H40ClN7O6S

Molecular Weight

770.3 g/mol

IUPAC Name

N-(4-amino-3-nitrophenyl)sulfonyl-4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide

InChI

InChI=1S/C39H40ClN7O6S/c1-39(2)13-11-27(33(22-39)25-3-5-28(40)6-4-25)24-45-15-17-46(18-16-45)29-7-9-32(36(20-29)53-30-19-26-12-14-42-37(26)43-23-30)38(48)44-54(51,52)31-8-10-34(41)35(21-31)47(49)50/h3-10,12,14,19-21,23H,11,13,15-18,22,24,41H2,1-2H3,(H,42,43)(H,44,48)

InChI Key

SWKOYTNFSYQAKH-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)CN3CCN(CC3)C4=CC(=C(C=C4)C(=O)NS(=O)(=O)C5=CC(=C(C=C5)N)[N+](=O)[O-])OC6=CN=C7C(=C6)C=CN7)C

Origin of Product

United States

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